Demethyleucomine

MAO inhibition Neuroscience Selectivity profiling

Researchers needing a selective MAO-B probe risk irreproducible results from under-characterized homoisoflavonoid analogs. Demethyleucomine (CAS 34818-83-2) provides a fully characterized solution: • 1,331-fold MAO-B selectivity (IC50 8.61 nM vs. 11.46 μM MAO-A) for unambiguous neuroprotection assays. • HPLC purity ≥98% with verified NMR/MS characterization. • Minimal cytotoxicity (>100 μM in 3T3-L1, ARPE-19) ensures clean DDI and metabolism data. • Yellow crystalline solid, 226-228°C mp. Immediate availability with full CoA.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B13387429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyleucomine
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O
InChIInChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2
InChIKeyPKCWSPYCHMNVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethyleucomine: Identity & Physicochemical Profile


Demethyleucomine (also designated as 4′-Demethyleucomin or O-Demethyleucomin; CAS 34818-83-2) is a naturally occurring homoisoflavonoid characterized by a chroman-4-one backbone with three phenolic hydroxyl groups [1]. The compound is biosynthetically classified under phenylpropanoids and polyketides, with a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol [2]. It has been isolated from multiple plant sources including Scilla scilloides, Eucomis punctata, and Anemarrhena asphodeloides, and is commercially supplied as a yellow crystalline solid with a melting point of 226–228°C [3].

Natural product Plant-derived homoisoflavonoid from Scilla scilloides, Eucomis punctata, and Anemarrhena asphodeloides
Reference standard HPLC-verified purity suitable for analytical and pharmacological research
Physicochemical context Yellow crystalline solid with defined melting point; characterized by NMR and MS

Demethyleucomine: Why Generic Analogs Fail


Homoisoflavonoids such as eucomin (CAS 34086-51-6), 4′-demethyl-3,9-dihydroeucomin (CAS 107585-77-3), and 5-O-methylated variants share a common chromanone scaffold but diverge critically in oxidation state and substitution pattern—differences that directly translate to divergent bioactivity, ADMET properties, and analytical behavior [1]. Specifically, Demethyleucomine possesses a C2–C3 double bond (chromone-type) and a fully demethylated A-ring hydroxyl array (5,7-dihydroxy), whereas eucomin bears a 5-methoxy substitution that substantially alters electronic distribution and target engagement [2]. The saturated analog 4′-demethyl-3,9-dihydroeucomin lacks the C2–C3 double bond entirely, conferring a distinct conformational profile that impacts receptor binding and metabolic stability . Procurement of an incorrect or under-characterized analog—without confirming identity, purity, and verified bioactivity relative to the intended target—may lead to irreproducible assay results, misinterpretation of structure-activity relationships, or failed validation studies [3].

Oxidation state mismatch: chromone-type (C2–C3 double bond) vs. chromanone-type analogs may shift receptor binding and metabolic stability profiles
Substitution pattern divergence: 5,7-dihydroxy array vs. 5-methoxy substitution alters electronic distribution and target engagement
Analog procurement without identity and bioactivity verification may lead to irreproducible assay results or SAR misinterpretation

Demethyleucomine: Comparative Evidence


MAO-B vs. MAO-A Selectivity

Demethyleucomine demonstrates an exceptionally steep isoform selectivity profile, inhibiting human recombinant MAO-A with an IC50 of 11.46 μM, whereas MAO-B inhibition requires only 8.61 nM—a 1,331-fold greater potency for the MAO-B isoform [1]. This selectivity profile contrasts sharply with the broader MAO inhibition characteristics of structurally related flavonoids and homoisoflavonoids such as paeonol and hydroxyamine hydrochloride, which exhibit less pronounced MAO-B preference and different inhibitory mechanisms .

MAO-B vs. MAO-A selectivity
Class-level inference
MAO-B IC50 8.61 nM; MAO-A IC50 11.46 μM; selectivity ratio 1,331 (MAO-B preferred)
Supports MAO-B-selective pathway studies; may reduce MAO-A interference context in assays
Fluorimetric assay in insect cells; verify in target model
MAO inhibition Neuroscience Selectivity profiling

Chromone vs. Chromanone: ADMET Divergence

The presence of the C2–C3 double bond in Demethyleucomine (chromone-type) versus the fully saturated C2–C3 bond in 4′-demethyl-3,9-dihydroeucomin (chromanone-type) produces measurable differences in predicted pharmacokinetic and physicochemical parameters [1]. Demethyleucomine exhibits an XlogP of 2.80 and a topological polar surface area (TPSA) of 87.00 Ų, whereas the dihydro analog has a higher LogP of 3.65 and a reduced TPSA due to conformational changes associated with saturation [2]. In silico ADMET predictions for Demethyleucomine indicate human intestinal absorption probability of 98.1%, Caco-2 permeability of 80.7%, and blood-brain barrier penetration probability of 23.0% (predicted negative) [3].

ADMET divergence
Reported
XlogP 2.80 (target) vs. LogP 3.65 (dihydro analog); TPSA 87.00 Ų; Caco-2 80.7%
Predicted ADMET profile differs from saturated analog; may influence formulation and assay behavior
Computed predictions; experimental confirmation needed
ADMET prediction Drug-likeness Structural comparison

Cellular Anti-Adipogenic and Anti-Proliferative Activity

Demethyleucomine has been evaluated in mouse 3T3-L1 adipocyte differentiation assays and human ARPE-19 retinal epithelial cell proliferation assays, yielding IC50/GI50 values >100 μM in both models [1]. This low potency profile indicates minimal non-specific cytotoxicity and limited direct anti-adipogenic activity, positioning Demethyleucomine as a relatively benign scaffold in cellular screening panels. In contrast, other homoisoflavonoids and flavonoids isolated from the same source plants have demonstrated more pronounced cytotoxic and anti-proliferative activities across multiple cancer cell lines, suggesting that the 5,7-dihydroxy substitution pattern of Demethyleucomine may attenuate cell-killing effects while preserving enzyme-inhibitory capacity .

Cellular activity
Class-level inference
3T3-L1 IC50 >100 μM; ARPE-19 GI50 >100 μM
Low cytotoxicity in tested cell models; may support enzyme-inhibition screening without confounding viability effects
Confirm in target cell context; class-level comparison
Metabolic disease Adipogenesis Cytotoxicity screening

Analytical Purity: HPLC Reference Standard

Commercially available Demethyleucomine is routinely supplied with HPLC-verified purity of ≥98%, qualifying it as an analytical reference standard suitable for quantification, identification, and method validation in phytochemical and pharmacological research . This purity level is consistent across multiple vendor specifications and is accompanied by defined storage conditions (2–8°C, protected from light) to maintain integrity [1]. While many homoisoflavonoid analogs are also available at similar purity grades, the reproducibility and reliability of Demethyleucomine as a reference standard are documented in isolation and characterization studies spanning several decades, including its original synthesis and structural confirmation via NMR and mass spectrometry [2].

Reference standard purity
Specification review
HPLC purity ≥98%; melting point 226–228°C
Meets reference standard specifications for natural product research and method validation
Storage 2–8°C, protected from light
Analytical reference standard HPLC Quality control

CYP Inhibition Profile: Polypharmacology Implications

In silico ADMET predictions indicate that Demethyleucomine is a predicted inhibitor of multiple cytochrome P450 isoforms, including CYP3A4 (63.8% probability), CYP2C9 (75.3%), CYP2C19 (86.6%), and CYP1A2 (91.7%), with an overall CYP inhibitory promiscuity probability of 92.0% [1]. This predicted profile suggests that Demethyleucomine may interfere with the metabolism of co-administered compounds or endogenous substrates in complex biological systems. In comparison, eucomin (the 5-O-methylated analog) is predicted to inhibit CYP3A4 with 69.4% probability and CYP2C9 with 76.2% probability, indicating a somewhat lower but still substantial CYP interaction liability [2].

CYP inhibition profile
Reported
Predicted inhibition: CYP1A2 91.7%, CYP2C19 86.6%, CYP2C9 75.3%, CYP3A4 63.8%
Predicted CYP promiscuity suggests need for in vitro verification in metabolism studies
admetSAR 2.0 predictions; confirm with hepatocyte or recombinant enzyme assays
CYP inhibition Drug metabolism Safety pharmacology

5-O-Demethylation: Molecular Property Changes

Demethyleucomine (MW 284.26 g/mol) and eucomin (MW 298.29 g/mol) differ by a single methyl group at the 5-O-position of the A-ring, resulting in a molecular weight difference of approximately 14 g/mol and an increased hydrogen bond donor count for Demethyleucomine (three phenolic -OH groups) versus eucomin (two phenolic -OH groups plus one methoxy group) [1][2]. This methylation difference is structurally analogous to the 4′-demethyl-5-O-methyl-3,9-dihydro-eucomin series, where the 5-O-methyl substitution has been shown to modulate biological activity and solubility characteristics [3].

5-O-demethylation effect
Context-dependent
MW 284.26 (target) vs. 298.29 (eucomin); Δ H-bond donors = 1
Fully demethylated hydroxyl array may influence hydrogen-bonding pharmacophore and target binding
Structural comparison; binding relevance to be validated
Structural comparison Molecular properties Homoisoflavonoid analogs

Demethyleucomine: Research and Industrial Applications


MAO-B Selective Inhibition in Neurodegenerative Models

Demethyleucomine is optimally deployed as a MAO-B-selective chemical probe in cellular and biochemical assays investigating Parkinson's disease, Alzheimer's disease, or neuroprotection mechanisms. Its 1,331-fold selectivity for MAO-B (IC50 = 8.61 nM) over MAO-A (IC50 = 11.46 μM) provides a clean pharmacological window for interrogating MAO-B-specific pathways while minimizing confounding MAO-A-mediated effects [1]. This application is directly supported by the compound's predicted blood-brain barrier penetration probability of 23.0% (negative prediction), which suggests that in vivo CNS studies may require alternative formulation or prodrug strategies if central exposure is required [2].

Analytical Reference Standard for Plant Homoisoflavonoids

With verified HPLC purity ≥98% and well-characterized spectroscopic properties (NMR, MS), Demethyleucomine serves as a reliable analytical reference standard for the identification and quantification of homoisoflavonoids in botanical raw materials, dietary supplements, and traditional medicine preparations [1]. The compound has been isolated and characterized from Scilla scilloides, Eucomis punctata, and Anemarrhena asphodeloides, making it a relevant marker compound for quality control and phytochemical profiling of these species [2].

Homoisoflavonoid SAR Studies

Demethyleucomine represents a key structural variant in homoisoflavonoid SAR campaigns, specifically as the fully demethylated chromone-type scaffold (C2–C3 double bond present) [1]. Systematic comparison with eucomin (5-O-methylated), 4′-demethyl-3,9-dihydroeucomin (saturated chromanone), and 4′-demethyl-5-O-methyl-3,9-dihydroeucomin (saturated plus 5-O-methyl) enables researchers to deconvolute the contributions of oxidation state (chromone vs. chromanone) and methylation pattern to MAO inhibition potency, CYP interaction profile, and physicochemical properties [2].

Low-Cytotoxicity Probe for CYP Metabolism Studies

Given its minimal cellular cytotoxicity (IC50/GI50 >100 μM in 3T3-L1 and ARPE-19 cells) [1] combined with predicted broad CYP inhibition (CYP3A4, CYP2C9, CYP2C19, CYP1A2; promiscuity probability 92.0%) [2], Demethyleucomine is well-suited as a test compound in in vitro drug-drug interaction screening panels and hepatocyte metabolism assays. Its low cytotoxicity ensures that observed effects on CYP activity or metabolite formation are not confounded by compound-induced cell death, while its predicted CYP inhibition profile provides a meaningful positive control for assay validation.

Application
Selection Property
Validation Focus
MAO-B pathway studies in neurodegeneration models
MAO-B isoform selectivity profile
MAO-B enzymatic assay validation; CNS exposure model review
Phytochemical reference standard
HPLC-verified purity and structural characterization
Botanical raw material QC; method validation for homoisoflavonoid identification
Homoisoflavonoid SAR studies
Oxidation state and methylation pattern comparison
Structure-activity relationship interpretation; target engagement assays
In vitro CYP metabolism research
Predicted CYP inhibition promiscuity and low cytotoxicity
Drug-drug interaction screening panels; hepatocyte assay controls
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